molecular formula C16H21N3 B6975696 1-cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine

1-cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine

Cat. No.: B6975696
M. Wt: 255.36 g/mol
InChI Key: PRMZAJRFQYKRGC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine is a complex organic compound featuring a cyclobutyl group, a cyclopropyl group, and an indazole moiety

Properties

IUPAC Name

1-cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-12(3-1)16(13-6-7-13)17-9-11-4-5-14-10-18-19-15(14)8-11/h4-5,8,10,12-13,16-17H,1-3,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZAJRFQYKRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CC2)NCC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is the reaction of cyclobutyl and cyclopropyl halides with an indazole derivative under suitable conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various substituted indazoles or cyclopropyl derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Cyclobutyl-1-cyclopropyl-N-(1H-indazol-5-ylmethyl)methanamine

  • 1-Cyclobutyl-1-cyclopropyl-N-(1H-indazol-7-ylmethyl)methanamine

Uniqueness: 1-Cyclobutyl-1-cyclopropyl-N-(1H-indazol-6-ylmethyl)methanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development may uncover new uses and benefits, making it a valuable addition to the field of organic chemistry.

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